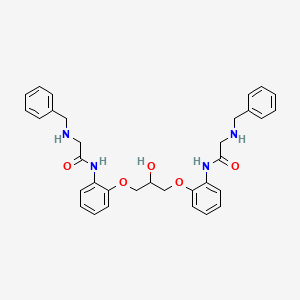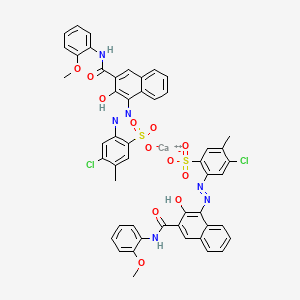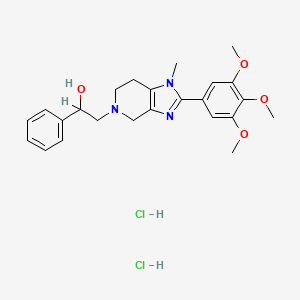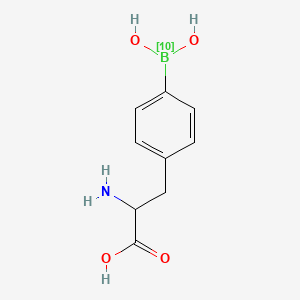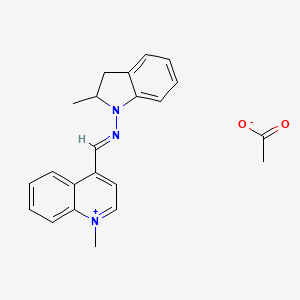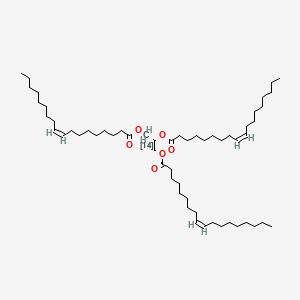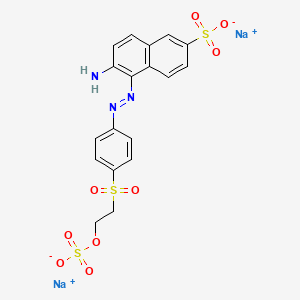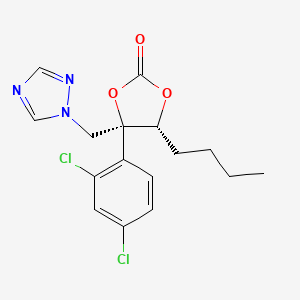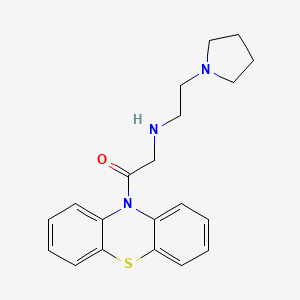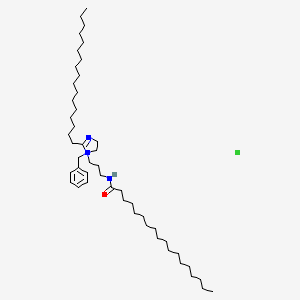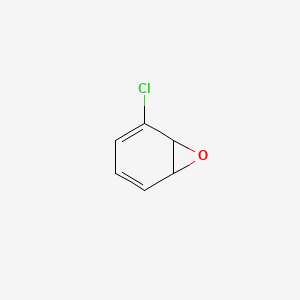
3-Chlorobenzene oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chlorobenzene oxide is an organic compound that belongs to the class of chlorinated aromatic compounds. It is characterized by the presence of a chlorine atom and an epoxide group attached to a benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
3-Chlorobenzene oxide can be synthesized through several methods. One common approach involves the epoxidation of 3-chlorostyrene using peracids such as m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired epoxide with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of benzene followed by epoxidation. The chlorination step is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The resulting chlorobenzene is then subjected to epoxidation using peracids or other suitable oxidizing agents.
化学反应分析
Types of Reactions
3-Chlorobenzene oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to 3-chlorophenol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Chlorinated quinones.
Reduction: 3-Chlorophenol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
3-Chlorobenzene oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research has investigated its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 3-chlorobenzene oxide exerts its effects involves its reactivity with nucleophiles. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. This reactivity is often exploited in synthetic chemistry to create new compounds.
相似化合物的比较
Similar Compounds
Chlorobenzene: Lacks the epoxide group and is less reactive.
Benzene oxide: Does not have the chlorine atom, making it less versatile in substitution reactions.
3-Chlorophenol: Similar structure but lacks the epoxide group, leading to different reactivity.
Uniqueness
3-Chlorobenzene oxide is unique due to the presence of both a chlorine atom and an epoxide group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
属性
CAS 编号 |
56541-86-7 |
|---|---|
分子式 |
C6H5ClO |
分子量 |
128.55 g/mol |
IUPAC 名称 |
2-chloro-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C6H5ClO/c7-4-2-1-3-5-6(4)8-5/h1-3,5-6H |
InChI 键 |
ISNCKBRSXQOHHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C(O2)C(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


